molecular formula C10H7Cl2N3O B7795934 6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one

6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one

Cat. No.: B7795934
M. Wt: 256.08 g/mol
InChI Key: OTBXOEAOVRKTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(dimethylamino)phenyl)thiazol-2-yl)-4-(4-(dimethylamino)phenyl)thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Rings: The thiazole rings are synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated ketone.

    Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiazole rings, converting them into dihydrothiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(4-(4-(dimethylamino)phenyl)thiazol-2-yl)-4-(4-(dimethylamino)phenyl)thiazol-2-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups and thiazole rings play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • N-(4-(4-(dimethylamino)phenyl)thiazol-2-yl)-4-(4-(dimethylamino)phenyl)thiazol-2-amine
  • N-(4-(4-(dimethylamino)phenyl)thiazol-2-yl)-4-(4-(dimethylamino)phenyl)thiazol-2-amine

Uniqueness: The unique combination of thiazole rings and dimethylamino groups in N-(4-(4-(dimethylamino)phenyl)thiazol-2-yl)-4-(4-(dimethylamino)phenyl)thiazol-2-amine distinguishes it from other similar compounds. This structural arrangement imparts specific electronic and steric properties, making it particularly suitable for certain applications in scientific research and industry.

Properties

IUPAC Name

6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXOEAOVRKTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one
Reactant of Route 2
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one
Reactant of Route 3
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one
Reactant of Route 4
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one
Reactant of Route 5
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one
Reactant of Route 6
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.